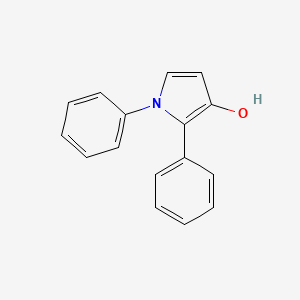

1,2-Diphenyl-1H-pyrrol-3-ol

Description

Significance of Pyrrole (B145914) Ring Systems in Heterocyclic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in the vast field of heterocyclic chemistry. britannica.com Its unique electronic structure, characterized by a sextet of π-electrons delocalized over the five-membered ring, imparts it with aromatic character. libretexts.org This aromaticity is a key determinant of its chemical reactivity and stability. msu.edu The nitrogen atom's lone pair of electrons participates in the aromatic system, rendering the pyrrole ring electron-rich and influencing its chemical behavior. libretexts.orgmsu.edu

Pyrrole and its derivatives are not merely laboratory curiosities; they are integral components of numerous naturally occurring and biologically vital molecules. britannica.comglobalscientificjournal.com For instance, the porphyrin ring system, which forms the core of heme in hemoglobin and chlorophyll, is constructed from four pyrrole units. britannica.com This highlights the profound role of pyrroles in essential life processes such as oxygen transport and photosynthesis. Furthermore, many alkaloids, a diverse group of naturally occurring nitrogenous compounds produced by plants, feature the pyrrole nucleus. britannica.com

The significance of pyrrole systems extends into materials science and medicinal chemistry. globalscientificjournal.comnih.gov The tunable electronic properties of pyrrole-containing polymers have made them valuable in the development of conductive materials. In the pharmaceutical realm, the pyrrole scaffold is a common feature in a multitude of drugs, demonstrating a wide array of biological activities. nih.govbohrium.com This versatility has made the pyrrole ring a privileged structure in drug discovery, with researchers continually exploring its potential in developing new therapeutic agents. nih.govbohrium.com

Overview of the 1H-Pyrrol-3-ol Scaffold in Contemporary Chemical Research

Within the broader family of pyrrole derivatives, the 1H-pyrrol-3-ol scaffold has emerged as a structure of considerable interest in contemporary chemical research. This framework is characterized by a hydroxyl group at the 3-position of the pyrrole ring. The presence of this functional group, in conjunction with the inherent properties of the pyrrole ring, offers a unique combination of features for chemical exploration and application.

Research into 1H-pyrrol-3-ol derivatives has been propelled by their potential as building blocks in the synthesis of more complex molecules and their own inherent biological activities. mdpi.comacs.org The ability to modify both the pyrrole ring and the hydroxyl group allows for the creation of diverse molecular architectures with tailored properties. osi.lv Synthetic chemists have developed various strategies to access this scaffold, often involving multi-component reactions that offer efficiency and atom economy. mdpi.comsemanticscholar.org

The tautomeric relationship between 1H-pyrrol-3-ols and their corresponding 3H-pyrrol-3-one forms is a key aspect of their chemistry. semanticscholar.orgresearchgate.net The equilibrium between these two forms can be influenced by substituents and the surrounding chemical environment. researchgate.net This tautomerism plays a crucial role in the reactivity and potential applications of these compounds. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the stability and electronic properties of these tautomers, providing valuable insights for synthetic design. semanticscholar.orgresearchgate.net

Fundamental Aromaticity and Structural Considerations of the 1H-Pyrrol-3-ol Framework

The aromaticity of the 1H-pyrrol-3-ol framework is a central feature that governs its structure and reactivity. Like the parent pyrrole, the 1H-pyrrol-3-ol ring system is aromatic, adhering to Hückel's rule with a cyclic, planar arrangement of atoms and 4n+2 π-electrons (where n=1, resulting in 6 π-electrons). libretexts.orgmasterorganicchemistry.com The nitrogen atom is sp2 hybridized, and its lone pair of electrons is delocalized within the ring, contributing to the aromatic sextet. libretexts.org This electron delocalization confers a degree of thermodynamic stability to the ring. msu.edu

The presence of the hydroxyl group at the C-3 position introduces specific structural and electronic considerations. The hydroxyl group can engage in hydrogen bonding, influencing the intermolecular interactions and physical properties of the compound. The tautomeric equilibrium between the 1H-pyrrol-3-ol and the non-aromatic 3H-pyrrol-3-one is a critical aspect. semanticscholar.orgresearchgate.net The 1H-pyrrol-3-ol form benefits from the stability of the aromatic ring, while the 3H-pyrrol-3-one form contains a ketone functionality. The position of this equilibrium can be influenced by factors such as the nature of the substituents on the ring and the solvent. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

118060-84-7 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1,2-diphenylpyrrol-3-ol |

InChI |

InChI=1S/C16H13NO/c18-15-11-12-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-12,18H |

InChI Key |

XZUFGGAUNJZAHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN2C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diphenyl 1h Pyrrol 3 Ol and Analogues

Strategies for Pyrrole (B145914) Nucleus Formation

The construction of the core pyrrole ring can be achieved through various synthetic transformations, broadly categorized into cycloaddition, cyclocondensation, and carbon-carbon coupling reactions.

Cycloaddition Reactions in Pyrrole Synthesis

Cycloaddition reactions offer a powerful method for assembling the pyrrole ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[3+2] Cycloadditions: This is a prominent strategy for pyrrole synthesis. For instance, the Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a three-atom component that reacts with electron-deficient alkenes (Michael acceptors) in the presence of a base. nih.govwikipedia.org The process involves a Michael addition, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to yield the pyrrole. wikipedia.org Similarly, ruthenium-catalyzed intermolecular [3+2] cycloaddition between activated alkynes and 2H-azirines provides a route to polysubstituted pyrroles. nih.gov A metal-free formal [4+1] cycloaddition of allyl ketones and amines has also been developed for the construction of substituted pyrroles. acs.org

1,3-Dipolar Cycloadditions: Münchnones (1,3-oxazolium-5-oxides) and related mesoionic compounds can undergo 1,3-dipolar cycloaddition with alkynes to produce pyrroles. wikipedia.orgorganic-chemistry.org This reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction involving the loss of carbon dioxide. wikipedia.org A modern variation involves the one-pot generation of phosphorus-based mesoionic reagents from imines, acid chlorides, and phosphonites, which then react with alkynes to form pyrroles with high efficiency and regioselectivity. organic-chemistry.org

Diels-Alder Reactions: Pyrroles, particularly those with an electron-withdrawing group on the nitrogen atom, can function as dienes in [4+2] cycloaddition reactions. wikipedia.org Furthermore, a nitroso-Diels-Alder cyclization has been employed in the synthesis of N-aryl pyrrole derivatives from arylnitroso compounds and borylated dienes. orientjchem.org

Cyclocondensation Reactions in Pyrrole Synthesis

Cyclocondensation reactions are among the most classical and widely used methods for pyrrole synthesis, involving the formation of the heterocyclic ring through the condensation of one or more acyclic precursors with the elimination of a small molecule like water or ammonia (B1221849).

Paal-Knorr Synthesis: This is arguably the most straightforward method for pyrrole synthesis, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by a second attack by the amine on the other carbonyl group to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to the pyrrole. wikipedia.orgalfa-chemistry.comuctm.edu To synthesize the title compound, 1,2-diphenyl-1H-pyrrol-3-ol, this method could theoretically be adapted using a suitably substituted 1,4-dicarbonyl precursor and aniline (B41778).

Knorr Pyrrole Synthesis: The Knorr synthesis is another cornerstone method that involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). wikipedia.orgwikipedia.org Since α-amino-ketones are prone to self-condensation, they are often generated in situ from ketone oximes. wikipedia.org The reaction proceeds through the formation of an imine, which tautomerizes to an enamine, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org Catalytic versions of the Knorr synthesis have been developed, for instance, using manganese catalysts for the dehydrogenative coupling of 1,2-amino alcohols with keto esters. acs.org

Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine. ekb.eg This versatile reaction allows for the synthesis of a wide range of substituted pyrroles. researchgate.net

Carbon-Carbon Coupling Reactions in Pyrrole Synthesis

Modern palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing complex organic molecules, including pyrrole derivatives. biointerfaceresearch.comresearchgate.net These methods are typically used to functionalize a pre-existing pyrrole ring but can also be integrated into cascade sequences to build the ring itself.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is a versatile method for forming C-C bonds. researchgate.net It can be used to introduce aryl or vinyl substituents onto a pyrrole ring, such as in the arylation of iodopyrroles. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. longdom.org It is a powerful method for synthesizing alkynyl-substituted pyrroles, which can serve as versatile intermediates for further transformations.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. It can be employed for the functionalization of pyrrole derivatives.

Other Coupling Strategies: Palladium-catalyzed oxidative three-component cascade reactions of amines, alkyne esters, and alkenes have been developed for the direct synthesis of 2,3,4-trisubstituted pyrroles. organic-chemistry.org Another approach involves the Pd(II)-catalyzed oxidative coupling of N-homoallylicamines with arylboronic acids, which proceeds through an aza-Wacker cyclization to form the pyrrole ring. organic-chemistry.org

Multi-component Reaction Approaches for 1H-Pyrrol-3-ol Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. orientjchem.orgorientjchem.org Several MCRs have been specifically developed for the synthesis of the 1H-pyrrol-3-ol scaffold and its analogues.

Three-Component Synthesis from Alkyl 2-Aminoesters and 1,3-Dicarbonyl Compounds

A notable and environmentally friendly approach involves the one-pot, three-component reaction of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of base under solvent-free conditions. mdpi.comnih.govscilit.com

This methodology has been successfully applied to the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives. mdpi.comnih.gov In a typical procedure, equimolar mixtures of an alkyl 2-aminoester (derived, for example, from an amino acid like L-tryptophan), a 1,3-dicarbonyl compound, and a small amount of potassium hydroxide (B78521) are heated together. mdpi.comnih.govscilit.com The reaction proceeds to give the target pyrrol-3-ol compounds in moderate to good yields (45-81%). mdpi.comnih.gov This protocol is advantageous due to its short reaction times, simple workup, and avoidance of volatile organic solvents. mdpi.com The proposed mechanism involves the formation of C-N, C-C, and O-H bonds in a single operation, highlighting the efficiency of the domino sequence. mdpi.comresearchgate.net

| Starting Material 1 | Starting Material 2 | Product Type | Yield Range | Reference |

| Alkyl 2-aminoesters | 1,3-Dicarbonyl compounds | 2,4,5-trisubstituted-1H-pyrrol-3-ol | 45-81% | mdpi.comnih.gov |

| L-tryptophan esters | Malonic acid | 5-((1H-indol-3-yl)methyl)-2,4-dihydroxy-1H-pyrrole-3-carboxylic acid | Moderate | mdpi.com |

Reactions Involving Toluenesulfonylmethyl Isocyanide (TosMIC)

One of the most versatile reagents for constructing the pyrrole ring is p-toluenesulfonylmethyl isocyanide (TosMIC). The Van Leusen pyrrole synthesis, first reported in 1972, utilizes the [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene (a Michael acceptor) under basic conditions. nih.gov TosMIC, a stable, colorless solid, serves as a C-N=C synthon. organic-chemistry.orgorgsyn.org Under basic conditions, it readily deprotonates to form a carbanion, which then attacks the α,β-unsaturated compound. nih.gov This is followed by an intramolecular cycloaddition and subsequent elimination of the toluenesulfonyl group to yield the pyrrole ring. nih.gov

This methodology has been widely applied to synthesize a variety of substituted pyrroles by reacting TosMIC with alkenes bearing electron-withdrawing groups such as esters, ketones, nitriles, and sulfones. nih.govmdpi.com For instance, a one-pot procedure for synthesizing phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has been developed using acetophenone, p-toluenesulfonylmethyl isocyanide, and a mild base like LiOH·H₂O. researchgate.net Similarly, reacting α,β-unsaturated ketones with TosMIC provides a convenient route to 4-alkyl-3-benzoylpyrrole derivatives. researchgate.net The reaction of chalcones derived from pyrazolo[3,4-b]pyridine with TosMIC has also been shown to produce 3-aroyl-4-heteroarylpyrrole derivatives. mdpi.com

While the Van Leusen reaction is a powerful tool for creating polysubstituted pyrroles, its direct application for the synthesis of this compound is not extensively documented in the reviewed literature. The method primarily yields pyrroles with substituents at the 3- and 4-positions, dictated by the structure of the starting Michael acceptor. mdpi.com

Table 1: Examples of Pyrrole Synthesis using TosMIC

| Starting Materials | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone, Trimethylacetaldehyde, TosMIC | LiOH·H₂O | 4-(tert-butyl)-1H-pyrrol-3-ylmethanone | Good | researchgate.net |

| Acetophenone, TosMIC | LiOH·H₂O, EtOH | Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | 43% | researchgate.net |

| Heteroaryl chalcones, TosMIC | NaH, DMSO/Et₂O | 3-Aroyl-4-heteroarylpyrroles | Good | mdpi.com |

Environmentally Benign Protocols (e.g., Solvent-Free, Molecular Iodine Promoted)

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. researchgate.net This includes the use of water as a solvent, solvent-free conditions, and non-toxic catalysts. growingscience.commdpi.com

An efficient, solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds has been developed from L-tryptophan-derived alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and catalytic potassium hydroxide under thermal conditions. researchgate.netmdpi.com This protocol offers moderate to good yields, operational simplicity, and an easy workup. mdpi.com Another green approach involves the use of ultrasound irradiation for the synthesis of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters. growingscience.com This three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297) proceeds rapidly in water, affording the desired hydroxypyrroles in high yields. growingscience.com

Molecular iodine has also emerged as an efficient, mild, and inexpensive catalyst for various organic transformations, including the synthesis of pyrrole derivatives. mdpi.comnih.gov An iodine-promoted protocol for the cascade synthesis of dihydro-1H-pyrrole derivatives has been described, involving a four-component reaction between diethyl acetylenedicarboxylate, aromatic amines, and phenylglyoxal (B86788) monohydrate. mdpi.com The mechanism is believed to proceed through an imine intermediate, followed by an iodine-induced Mannich reaction and subsequent intramolecular cyclization. mdpi.com While these methods highlight the trend towards greener synthesis of pyrrole and hydroxypyrrole scaffolds, specific examples for the synthesis of this compound using these protocols are not explicitly detailed in the surveyed literature.

Table 2: Environmentally Benign Synthesis of Hydroxypyrrole Analogues

| Method | Starting Materials | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Alkyl 2-aminoesters, 1,3-dicarbonyls, KOH | Thermal | 2,4,5-trisubstituted-1H-pyrrol-3-ol | 45-81% | mdpi.com |

| Ultrasound in Water | Arylglyoxal hydrates, β-dicarbonyls, NH₄OAc | Ultrasonic Irradiation | 5-aryl-4-hydroxy-pyrrole-3-carboxylates | 90-91% | growingscience.com |

| Iodine Catalysis | Diethyl acetylenedicarboxylate, aromatic amines, phenylglyoxal | I₂ (10 mol%), EtOH, RT | Dihydro-1H-pyrrole derivatives | Good | mdpi.com |

Transition Metal-Catalyzed Synthetic Routes for Pyrrole Derivatives

Transition metal catalysis offers powerful and atom-economical pathways for the construction of complex heterocyclic frameworks like pyrroles, often under mild conditions with high functional group tolerance. organic-chemistry.org

Copper-Catalyzed Reactions

Copper catalysts have proven particularly effective in the synthesis of substituted pyrroles. A notable example is the one-pot, three-step cascade process for the synthesis of N-aryl-2-carboxyl-3-hydroxy-5-arylpyrroles. nih.govnih.gov This reaction combines a TBSO-substituted vinyldiazoacetate with various nitrones. nih.govnih.gov The sequence involves a copper-catalyzed Mannich-type addition, followed by a dirhodium-catalyzed dinitrogen extrusion and N-OTBS insertion, and finally an acid-promoted aromatization to furnish the 3-hydroxypyrrole core. nih.govnih.govrhhz.net This combined catalytic system provides a general and efficient route to highly functionalized 3-hydroxypyrroles with good to excellent yields. nih.gov The reaction demonstrates broad substrate generality with various N-arylnitrones, including those with electron-withdrawing substituents on the aryl group. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-C and C-N bond-forming reactions. organic-chemistry.org Various palladium-catalyzed methods have been developed for pyrrole synthesis, such as the oxidative arylation of N-homoallylicamines with arylboronic acids, which proceeds via a cascade C-C/C-N bond formation involving an intramolecular aza-Wacker cyclization. organic-chemistry.org Another approach involves the regioselective alkylation of electron-deficient 1H-pyrroles with primary alkyl bromides at the C-H bond adjacent to the NH group, co-catalyzed by palladium and norbornene. organic-chemistry.org While these methods are versatile for creating substituted pyrroles, their specific application to generate the this compound scaffold has not been prominently reported. A potential, though underexplored, route could involve the palladium-catalyzed C-H activation of an appropriately substituted aniline precursor followed by coupling with an epoxide or other suitable partner. nih.govrsc.org

Gold-Catalyzed Cascade Reactions

Gold catalysis has emerged as a powerful tool for activating alkynes and allenes toward nucleophilic attack, enabling a variety of cascade reactions to form heterocyclic systems. nih.gov For pyrrole synthesis, a gold(I)-catalyzed regioselective annulation of alkynyl thioethers with nitrenoids (generated in situ from isoxazoles) provides access to 3-sulfenyl pyrroles. nih.gov The reaction proceeds through a β-selective addition to the alkynyl thioether, forming an α-imino α′-sulfenyl gold carbene intermediate, which then undergoes a [3+2] cycloaddition. nih.gov This methodology tolerates a range of functional groups, including primary aromatic amines and free hydroxyl groups on the substrates. nih.gov Despite the versatility of gold catalysis in generating diverse pyrrole structures, direct examples leading to this compound were not identified in the searched literature.

Mechanistic Investigations of 1H-Pyrrol-3-ol Formation

The synthesis of 1H-pyrrol-3-ols involves complex reaction mechanisms that have been the subject of detailed investigation. Understanding these pathways is crucial for optimizing reaction conditions and improving the yields of desired products.

Proposed Reaction Pathways and Intermediates

The formation of the 1H-pyrrol-3-ol ring system often proceeds through a multi-step sequence involving the strategic formation of key carbon-nitrogen and carbon-carbon bonds. One common and studied pathway involves the intramolecular cyclocondensation of enamine-type intermediates derived from 2-amino esters. researchgate.netmdpi.com

Following the formation of the enamine, a base, such as a hydroxyl ion or an alkoxide, deprotonates the acidic α-carbon of the enamine. mdpi.commdpi.com This increases the electron density and facilitates a subsequent 5-exo-trig intramolecular cyclization. This cyclization step results in the formation of a five-membered ring intermediate, specifically a 2,4-dihydro-3H-pyrrol-3-one derivative. mdpi.com The final step in the proposed pathway is the aromatization of this intermediate to the more stable 1H-pyrrol-3-ol. nih.gov

Key Intermediates in the Proposed Pathway:

(Z)-Enamine-type intermediate

2,4-dihydro-3H-pyrrol-3-one

Role of Tautomeric Equilibria in Product Stability and Formation (e.g., 3H-pyrrol-3-one ↔ 1H-pyrrol-3-ol)

The final step of the reaction, the conversion of the 2,4-dihydro-3H-pyrrol-3-one intermediate to the 1H-pyrrol-3-ol product, is governed by a critical tautomeric equilibrium. researchgate.net Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, plays a pivotal role in the stability of the final product.

The two key tautomers in this system are:

3H-pyrrol-3-one: The keto-enamine form.

1H-pyrrol-3-ol: The enol-imine form, which benefits from the aromaticity of the pyrrole ring.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the molecular stability of these tautomers. mdpi.comnih.gov These calculations consistently show that the 1H-pyrrol-3-ol tautomer is significantly more stable than the 3H-pyrrol-3-one form. mdpi.com This increased stability is the thermodynamic driving force for the final aromatization step, ensuring that the equilibrium lies heavily in favor of the 1H-pyrrol-3-ol product. nih.gov The aromatic character of the pyrrole ring in the enol form is the primary reason for its enhanced stability. mdpi.com

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of 1H-pyrrol-3-ol synthesis are highly sensitive to various reaction conditions, including the heating method, solvent, catalyst, and the nature of the substituents on the starting materials.

Heating Method: Microwave-assisted synthesis has been shown to be more efficient than conventional heating methods for the intramolecular cyclocondensation of enamines. mdpi.com Microwave irradiation can significantly reduce reaction times while increasing product yields. mdpi.combohrium.com This efficiency is attributed to the rapid and uniform heating provided by microwaves, which can lead to the formation of localized "hot spots" that accelerate the reaction rate. mdpi.com

Solvent and Catalyst: Solvent-free conditions have been successfully employed for the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ols. mdpi.comnih.gov These methods are considered more environmentally friendly. mdpi.com The reaction is typically heated and uses a catalytic amount of a base, such as potassium hydroxide, to facilitate the key deprotonation and cyclization steps. mdpi.comnih.gov In some cases, the addition of a Brønsted acid catalyst like Amberlyst-15 has been shown to improve yields, particularly for less reactive substrates. acs.org

Substituent Effects: The electronic and steric properties of the substituents on the starting materials have a marked impact on the reaction outcome.

Electronic Effects: The electrophilicity of the 1,3-dicarbonyl compound influences the reaction yield. For instance, acetylacetone, being highly electrophilic, can lead to higher yields compared to other 1,3-dicarbonyls. mdpi.com

Steric Effects: Steric hindrance from bulky substituent groups can reduce reaction yields. mdpi.combohrium.com For example, extending the aliphatic chain of the ester group on the aminoester starting material can lower the nucleophilicity of the amine group through a long-distance inductive effect, thereby reducing the yield. mdpi.com

The table below summarizes the effect of different starting materials on the yield of 2,4,5-trisubstituted-1H-pyrrol-3-ol analogues under solvent-free conditions.

Table 1: Yields of 2,4,5-trisubstituted-1H-pyrrol-3-ol Analogues Data sourced from a study on solvent-free synthesis. mdpi.com

Chemical Reactivity and Derivatization of the 1,2 Diphenyl 1h Pyrrol 3 Ol System

Functional Group Transformations on the Pyrrol-3-ol Scaffold

The hydroxyl group at the C-3 position of the 1,2-diphenyl-1H-pyrrol-3-ol ring is a key site for functional group transformations. These reactions are fundamental in diversifying the core structure and introducing new physicochemical properties. Common transformations include oxidation, reduction, and substitution reactions.

The oxidation of the secondary alcohol in the pyrrol-3-ol system can lead to the corresponding ketone, a 1,2-diphenyl-1H-pyrrol-3-one. Various oxidizing agents can be employed for this purpose. Conversely, reduction reactions can be used to modify other functionalities on the pyrrole (B145914) ring or its substituents while preserving the hydroxyl group.

Substitution of the hydroxyl group is another important transformation. For instance, it can be converted into a better leaving group to facilitate nucleophilic substitution, allowing the introduction of a wide range of functional groups. ajol.info The reactivity of the hydroxyl group is influenced by the electronic effects of the pyrrole ring and the phenyl substituents.

Table 1: Potential Functional Group Transformations of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | PCC, PDC, Swern Oxidation, Dess-Martin Periodinane | 1,2-Diphenyl-1H-pyrrol-3-one |

| Etherification | Williamson ether synthesis (e.g., NaH, Alkyl halide) | 3-Alkoxy-1,2-diphenyl-1H-pyrrole |

| Esterification | Acyl chloride or anhydride, base | 1,2-Diphenyl-1H-pyrrol-3-yl ester |

| Halogenation | SOCl₂, PBr₃ | 3-Halo-1,2-diphenyl-1H-pyrrole |

This table represents potential transformations based on general alcohol reactivity; specific studies on this compound may vary.

Synthesis of Hybrid Heterocyclic Systems Incorporating the 1,2-Diphenylpyrrole Moiety

The this compound system serves as a valuable building block for the synthesis of more complex heterocyclic structures. By leveraging the reactivity of the pyrrole core and its functional groups, it is possible to construct fused or linked hybrid systems with other heterocycles like pyrazole (B372694), pyridine (B92270), and quinoxaline (B1680401). researchgate.net

The synthesis of pyrrole-pyrazole hybrid structures can be achieved through various synthetic strategies. mdpi.com One common approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided literature, derivatives of the pyrrole system can be envisioned as precursors. For example, a diketone derivative of the pyrrole scaffold could react with hydrazine to form a pyrazole ring. The reaction of chalcones with hydrazine hydrate (B1144303) is another established method for pyrazole synthesis that could be adapted. researchgate.net The regioselectivity of such cyclization reactions is a critical aspect, often influenced by the substitution pattern of the hydrazine and the dicarbonyl compound. nih.gov

The construction of pyrrole-pyridine hybrid systems can be accomplished through several synthetic routes, often involving condensation reactions. ijpsonline.com For instance, a common method for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an amine. A derivative of this compound containing a suitable keto-ester functionality could potentially undergo such a reaction. Another approach involves the cyclization of enamines with α,β-unsaturated carbonyl compounds. researchcommons.org The synthesis of novel pyrrolo[2,3-b]pyridine derivatives has been reported starting from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, highlighting the utility of functionalized pyrroles in constructing such fused systems. ajol.info

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives has been successfully achieved, demonstrating the fusion of a pyrrole ring with a quinoxaline system. rsc.org One reported method involves the reaction of a 3-hydroxy-3-pyrroline-2-one derivative with o-phenylenediamine (B120857). rsc.org For example, the reaction of 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine in the presence of a citric acid catalyst in ethanol (B145695) at 80 °C yielded ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. rsc.org The general and widely used method for quinoxaline synthesis is the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org

Table 2: Example of Pyrrole-Quinoxaline Synthesis

| Pyrrole Precursor | Reagent | Conditions | Product | Yield | Reference |

| 1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | o-Phenylenediamine | Citric acid, Ethanol, 80 °C | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 12% | rsc.org |

Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. uomus.edu.iq The electron-donating nature of the nitrogen atom increases the electron density on the carbon atoms of the ring, particularly at the C-2 and C-5 positions. Common electrophilic substitution reactions for pyrroles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. uomus.edu.iq The presence of the phenyl groups at the N-1 and C-2 positions, as well as the hydroxyl group at C-3 in this compound, will significantly influence the reactivity and regioselectivity of these substitutions.

Nucleophilic substitution reactions on the pyrrole ring itself are less common and generally require the presence of strong electron-withdrawing groups on the ring to decrease its electron density. However, nucleophilic substitution can occur at the side chains or functional groups attached to the pyrrole core.

Regioselectivity in Substituent Introduction

The regioselectivity of electrophilic substitution on the pyrrole ring is a crucial aspect of its chemistry. For unsubstituted pyrrole, electrophilic attack preferentially occurs at the C-2 position due to the greater resonance stabilization of the resulting cationic intermediate (the σ-complex) compared to attack at the C-3 position.

In the case of this compound, the directing effects of the existing substituents must be considered. The N-phenyl group is generally deactivating and can direct to the meta position of the phenyl ring itself, but its effect on the pyrrole ring is complex. The C-2 phenyl group will also influence the substitution pattern. The C-3 hydroxyl group is an activating, ortho-, para-directing group. Given the substitution at C-2 and C-3, the available positions for electrophilic attack on the pyrrole ring are C-4 and C-5. The interplay between the electronic and steric effects of the phenyl and hydroxyl groups will determine the preferred site of substitution. Computational methods, such as the RegioSQM method, can be used to predict the most likely site of electrophilic attack by calculating the lowest free energies of protonation at each aromatic C-H position. organic-chemistry.org

Table 3: Predicted Regioselectivity of Electrophilic Attack on a Substituted Pyrrole Ring

| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

| C-4 | Influenced by C-3 OH (activating) and C-5 H | Less hindered than C-5 | Potentially reactive |

| C-5 | Influenced by N-1 Ph (deactivating) and C-4 H | More hindered due to C-2 Ph | Potentially reactive |

This is a qualitative prediction; actual regioselectivity will depend on the specific electrophile and reaction conditions.

Spectroscopic Data for this compound Remains Elusive in Scientific Literature

A thorough review of scientific databases and chemical literature has revealed a significant lack of published spectroscopic data for the compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, specific experimental or detailed predicted data for this particular molecule could not be located.

The structural elucidation and confirmation of chemical compounds heavily rely on techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and various mass spectrometry methods, including High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS). These analytical methods provide a unique fingerprint of a molecule's structure, connectivity, and composition.

While the broader class of pyrrole derivatives is extensively studied, and spectroscopic data for many related compounds are readily available, the specific substitution pattern of this compound appears to be uncharacterized or at least not published in accessible literature. Research articles often detail the synthesis of novel compounds followed by a comprehensive spectroscopic analysis to confirm their identity. The absence of such a report for this compound prevents a detailed discussion of its spectral features.

Consequently, the creation of an in-depth article focusing solely on the spectroscopic characterization of this compound, complete with data tables and detailed analysis as per the requested outline, is not possible at this time due to the unavailability of the necessary scientific data. Further experimental research and publication would be required to fully characterize this compound and provide the specific spectroscopic information requested.

Spectroscopic Characterization in Research of 1,2 Diphenyl 1h Pyrrol 3 Ol

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is exclusively achieved through X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

As of the latest available research, specific X-ray crystallographic data for 1,2-Diphenyl-1H-pyrrol-3-ol has not been reported in the surveyed scientific literature. While crystallographic studies have been conducted on numerous pyrrole (B145914) derivatives, allowing for a broad understanding of the structural characteristics of this class of compounds, data for the title compound remains conspicuously absent.

The elucidation of the crystal structure of this compound would require the growth of a single crystal of suitable quality for X-ray diffraction analysis. Such a study would provide definitive insights into its solid-state conformation, including the planarity of the pyrrole ring, the relative orientations of the two phenyl substituents, and the nature of any intermolecular hydrogen bonding involving the hydroxyl group. This empirical data is crucial for validating computational models and for establishing a comprehensive structure-property relationship for this particular molecule.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound is speculative. The scientific community awaits a formal report on its crystal structure to fully characterize this compound.

Theoretical and Computational Chemistry Studies of 1,2 Diphenyl 1h Pyrrol 3 Ol

Quantum Chemical Calculations for Reaction Mechanisms and Selectivity

Quantum chemical calculations have become an indispensable tool for elucidating complex organic reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. nih.gov These computational methods, particularly Density Functional Theory (DFT), are used to map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov

The synthesis of substituted 1H-pyrrol-3-ols involves multiple steps, including condensation and intramolecular cyclization. Computational chemistry allows for the precise calculation of the activation energy (energy barrier) for each step in a proposed reaction pathway. By comparing the energy barriers of different possible pathways, chemists can predict the most likely mechanism. For instance, in the synthesis of related polysubstituted 1H-pyrrol-3-ols, DFT calculations have been employed to demonstrate the favorability of the cyclization process leading to the pyrrole (B145914) core. nih.gov The transition state, which represents the highest energy point along the reaction coordinate, is located and characterized. nih.gov A lower energy barrier corresponds to a faster reaction rate, providing a quantitative basis for understanding reaction feasibility and kinetics. While specific energy barriers for the synthesis of 1,2-Diphenyl-1H-pyrrol-3-ol are not extensively detailed in the literature, the established methodologies are fully applicable to model its formation.

Kinetic versus Thermodynamic Control in 1H-Pyrrol-3-ol Synthesis

The formation of a specific product in a chemical reaction can be governed by either kinetic or thermodynamic control. Understanding which type of control is dominant is crucial for optimizing reaction conditions to favor the desired isomer or product. ruc.dk

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium is established, and the most stable product, known as the thermodynamic product, will be the major component of the final reaction mixture. ruc.dkacgpubs.org

In the context of 1H-pyrrol-3-ol synthesis, there can be competition between different cyclization pathways or the formation of different tautomers or isomers. Computational studies can predict which product is kinetically and which is thermodynamically favored by calculating both the activation energies of the transition states and the relative energies of the final products. researchgate.net For example, a hypothetical side-product might form very quickly (kinetic control), but if the reaction is allowed to proceed at a higher temperature, it may revert to an intermediate and then form the more stable this compound (thermodynamic control).

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Governing Principle | Rate of reaction | Stability of product |

| Major Product | The one formed fastest (lowest activation energy) | The most stable one (lowest Gibbs free energy) |

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Reversibility | Often irreversible | Reversible, equilibrium is reached |

Tautomeric Equilibrium Studies using Computational Methods

Tautomerism is a fundamental concept in organic chemistry, and for this compound, the most significant equilibrium is between the enol form (1H-pyrrol-3-ol) and the keto form (3H-pyrrol-3-one). Computational methods have proven highly effective in studying these equilibria. nih.govearthlinepublishers.com

Relative Stabilities of Tautomers (e.g., 1H-pyrrol-3-ol and 3H-pyrrol-3-one)

In contrast, the 3H-pyrrol-3-one tautomer lacks this aromatic stabilization. The presence of an sp³-hybridized carbon atom in the ring breaks the conjugation, making it a non-aromatic, higher-energy species. DFT calculations on related substituted pyrroles have quantified this energy difference, demonstrating a clear preference for the aromatic 1H-pyrrol-3-ol form. nih.gov

| Tautomer | Structure | Key Features | Relative Stability (Calculated) |

|---|---|---|---|

| This compound (Enol form) | Aromatic pyrrole ring, hydroxyl group | Aromatic (6 π-electrons), planar, highly conjugated | More Stable (Thermodynamically Favored) |

| 1,2-Diphenyl-3H-pyrrol-3-one (Keto form) | Non-aromatic pyrroline (B1223166) ring, ketone group | Non-aromatic, contains sp³ carbon, less conjugated | Less Stable (Higher Energy) |

Influence of Solvent and Substituents on Tautomerism

The position of the tautomeric equilibrium can be influenced by external factors, most notably the solvent, as well as by the electronic nature of substituents on the ring. rsc.org

Influence of Solvent: Solvents can preferentially stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. nih.gov

Polar Protic Solvents: Solvents like water or ethanol (B145695) can act as both hydrogen bond donors and acceptors. They can stabilize the keto (3H-pyrrol-3-one) form by hydrogen bonding to the carbonyl oxygen. Simultaneously, they can stabilize the enol (1H-pyrrol-3-ol) form by interacting with the hydroxyl group. The net effect depends on the balance of these interactions.

Polar Aprotic Solvents: Solvents like DMSO or THF can act as hydrogen bond acceptors, potentially stabilizing the hydroxyl group of the enol form.

Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding (if possible) and inherent molecular stability are the dominant factors.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.gov These calculations often show that while polar solvents can slightly shift the equilibrium, the inherent stability of the aromatic 1H-pyrrol-3-ol tautomer generally ensures it remains the predominant form in solution. nih.gov

Influence of Substituents: The phenyl groups at the 1- and 2-positions of this compound also influence the tautomeric equilibrium. The electronic properties of these substituents can modulate the electron density within the pyrrole ring. While the phenyl groups are a constant in this specific molecule, computational studies on other substituted heterocycles show that electron-donating groups tend to stabilize the more electron-rich aromatic enol form, while electron-withdrawing groups can have more complex effects, sometimes slightly favoring the keto tautomer by stabilizing the carbonyl group. researchgate.net

Applications of 1,2 Diphenyl 1h Pyrrol 3 Ol As a Synthetic Building Block

Scaffold for Further Chemical Modification and Functionalization

The 1,2-Diphenyl-1H-pyrrol-3-ol molecule is an excellent scaffold for further chemical modification and functionalization. The hydroxyl group at the 3-position is a key site for derivatization. It can undergo a variety of chemical reactions, including etherification, esterification, and oxidation, to introduce new functional groups and build molecular complexity.

Furthermore, the pyrrole (B145914) ring itself can be subject to electrophilic substitution reactions, although the presence of the phenyl groups and the hydroxyl group will influence the position and feasibility of such reactions. The nitrogen atom of the pyrrole ring can also be targeted for functionalization, providing another avenue for modifying the properties and applications of the resulting compounds. This adaptability makes this compound a valuable starting material for creating libraries of compounds with diverse functionalities, which can then be screened for various biological activities.

Role in the Synthesis of Diverse Heterocyclic Systems

The pyrrole ring is a fundamental building block in the synthesis of a wide array of heterocyclic systems. This compound, with its reactive hydroxyl group, can participate in cyclization and condensation reactions to form fused heterocyclic structures. For instance, the hydroxyl group can act as a nucleophile in intramolecular reactions to form new rings, leading to the synthesis of complex polycyclic aromatic compounds.

The strategic placement of the hydroxyl group and the phenyl substituents can be leveraged to control the formation of specific heterocyclic systems. By reacting this compound with appropriate bifunctional reagents, chemists can construct a variety of fused pyrrole derivatives, such as pyrrolo-pyridines, pyrrolo-quinolines, and other nitrogen-containing heterocycles that are of interest in medicinal chemistry and materials science.

Development of Novel Synthetic Methodologies Leveraging the Pyrrol-3-ol Moiety

The unique reactivity of the pyrrol-3-ol moiety in this compound can be exploited in the development of novel synthetic methodologies. The enol-like character of the hydroxyl group can be utilized in various coupling and condensation reactions. For example, it can participate in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds at the 3-position of the pyrrole ring.

Moreover, the interplay between the hydroxyl group and the pyrrole ring can lead to the discovery of new reaction pathways and synthetic strategies. Research in this area could focus on developing stereoselective reactions that take advantage of the chiral potential of derivatives of this compound, or on designing one-pot multi-component reactions where this compound serves as a key building block. The exploration of its reactivity can thus contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.

Future Research Directions and Challenges in 1,2 Diphenyl 1h Pyrrol 3 Ol Chemistry

Development of Greener and More Sustainable Synthetic Routes

A primary challenge in contemporary chemistry is the development of environmentally benign synthetic protocols. semanticscholar.org Future work on 1,2-Diphenyl-1H-pyrrol-3-ol will undoubtedly focus on aligning its synthesis with the principles of green chemistry. nih.gov Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste.

Key areas for future research include:

Atom-Economical Reactions: The development of one-pot, multi-component reactions to construct the pyrrole (B145914) ring is a promising avenue. researchgate.net Methodologies that combine starting materials with high efficiency, generating the final product while minimizing byproducts, will be a priority. nih.gov

Eco-Friendly Solvents and Catalysts: Research will likely move away from conventional organic solvents towards greener alternatives like water, ethanol (B145695), or ionic liquids. semanticscholar.org Furthermore, the exploration of reusable, non-toxic heterogeneous catalysts, such as nanoparticles or supported catalysts, could replace traditional acid or metal catalysts, simplifying purification and reducing environmental impact. nih.govmdpi.com The Paal-Knorr synthesis, a foundational method for creating pyrrole rings, is a key target for such sustainable modifications. semanticscholar.orgpolimi.it

Alternative Energy Sources: The use of microwave irradiation and ultrasound energy are established methods for accelerating organic reactions, often leading to higher yields in shorter times with reduced energy consumption. semanticscholar.orgrsc.org Applying these techniques to the synthesis of this compound could provide more efficient and sustainable production routes. semanticscholar.org A solvent-free approach, potentially facilitated by these energy sources, represents an ideal green synthetic pathway. google.com

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is not yet fully explored. The molecule possesses multiple reactive sites: the electron-rich pyrrole ring, the nucleophilic hydroxyl group, and the aromatic phenyl rings. Future research will focus on leveraging this reactivity to synthesize novel derivatives and complex molecular architectures.

Pyrrole Ring Functionalization: The pyrrole nucleus is highly reactive towards electrophilic substitution, a characteristic that can be exploited to introduce new functional groups. pharmaguideline.comslideshare.net Modern techniques like transition-metal-catalyzed C-H activation could offer regioselective pathways to functionalize the pyrrole core, avoiding the need for pre-functionalized starting materials. researchgate.net

Transformations of the Hydroxyl Group: The hydroxyl moiety at the 3-position is a key functional handle. It can be used as a nucleophile in various reactions, or it can be transformed into other functional groups to modulate the compound's electronic properties and biological activity. Its presence also allows for the potential synthesis of pyrrol-3(2H)-one derivatives through oxidation. researchgate.net

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, providing a pathway to more complex, fused heterocyclic systems. nih.gov Investigating the behavior of this compound in [3+2] or other cycloaddition reactions could yield novel molecular scaffolds with interesting properties. nih.govorganic-chemistry.org

Cross-Coupling and Cascade Reactions: The phenyl groups can be functionalized using established cross-coupling methodologies. Furthermore, developing cascade reactions that involve multiple reactive sites in a single, controlled sequence could provide rapid access to highly complex molecules derived from the this compound scaffold. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical phenomena. For this compound, computational modeling can provide deep insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. researchgate.net This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, the elucidation of reaction mechanisms, and the rationalization of observed regioselectivity in its transformations.

Structure-Property Relationships: For potential applications in medicinal chemistry or materials science, establishing clear structure-activity relationships (SAR) or structure-property relationships (SPR) is crucial. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, coupled with molecular docking simulations, can be used to predict the biological activity of derivatives and guide the design of new compounds with enhanced potency or specificity. nih.govresearchgate.net

In Silico Design: Computational tools can be used to design novel derivatives of this compound with tailored electronic, optical, or biological properties before committing to their synthesis in the lab. This in silico approach can significantly accelerate the discovery and optimization process for new functional molecules. mdpi.com

Design and Synthesis of Advanced Materials Incorporating this compound Derivatives

Pyrrole-containing compounds are fundamental building blocks for a wide range of functional organic materials, including conductive polymers and organic semiconductors. tdl.org The unique substitution pattern of this compound makes it an attractive candidate for incorporation into novel advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.